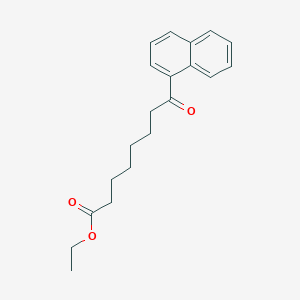

Ethyl 8-(1-naphthyl)-8-oxooctanoate

Description

Overview of Polyfunctionalized Organic Molecules

Polyfunctionalized organic molecules are compounds that possess multiple reactive sites, known as functional groups. libretexts.orgbritannica.com The presence of several functional groups within a single molecule can lead to complex chemical behavior, as these groups can influence one another's reactivity. libretexts.org This interplay is of central importance in the intricate reactions that drive biological processes and is a key consideration in the design of synthetic pathways. libretexts.org The purposeful synthesis of such molecules is a significant task in organic and bioorganic chemistry, as they can serve as versatile building blocks for more complex structures and as ligands in organometallic chemistry. researchgate.net The development of methods to synthesize these complex molecules, while avoiding tedious protection and deprotection steps, has led to the use of functionalized organometallic reagents. researchgate.net

Rationale for Investigating Ethyl 8-(1-naphthyl)-8-oxooctanoate as a Model Compound

Ethyl 8-(1-naphthyl)-8-oxooctanoate serves as an exemplary model compound for investigating the synthesis and reactivity of complex organic scaffolds. Its structure incorporates a naphthalene (B1677914) ring system, a ketone, and an ester, presenting a unique combination of functionalities that are highly relevant in contemporary organic synthesis.

The synthesis of molecules like ethyl 8-(1-naphthyl)-8-oxooctanoate, which feature multiple functional groups, requires careful planning to ensure that reactions occur at the desired locations. The presence of both a ketone and an ester group, along with an aromatic naphthalene core, necessitates chemoselective reaction conditions. The challenge lies in activating a specific part of the molecule for a reaction without affecting the other functional groups.

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. algoreducation.combritannica.com Its structure, characterized by a delocalized pi-electron system, imparts significant stability. algoreducation.comvedantu.com Naphthalene and its derivatives are crucial in the production of a wide array of materials, including synthetic dyes, plastics, and pharmaceuticals. algoreducation.comvedantu.com For instance, sulfonated naphthalenes are used as surfactants, and certain naphthalene derivatives are precursors to insecticides and beta-blocking drugs. vedantu.com The study of naphthalene's reactivity provides insight into more complex aromatic systems and electrophilic substitution reactions. vedantu.com

Ketones and esters are among the most fundamental and widely utilized functional groups in organic synthesis, particularly in the development of pharmaceuticals. bioengineer.orgnews-medical.net They serve as key intermediates in the construction of complex molecules. bioengineer.orgsciencedaily.com

Ketones are integral to the synthesis of a vast range of compounds, from durable resins to fragrances and agrochemicals. news-medical.netresearchgate.net They are valuable intermediates in cross-coupling reactions, where their acyl group can be removed to allow for the formation of new carbon-carbon bonds. sciencedaily.com Recent breakthroughs have expanded the utility of ketones by enabling chemical modifications at previously inaccessible sites within their structure, promising more efficient and environmentally friendly synthetic routes. bioengineer.orgnews-medical.net

Esters are also ubiquitous, found in products ranging from aspirin (B1665792) to biodegradable plastics. news-medical.net The ester group is a versatile handle for various chemical transformations. For example, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with alcohols in a process called esterification to form different esters. These reactions make ester-containing compounds valuable precursors for a diverse range of more complex molecules.

The dual presence of ketone and ester functionalities in ethyl 8-(1-naphthyl)-8-oxooctanoate makes it a rich platform for exploring a variety of synthetic transformations and for developing new methodologies in organic synthesis.

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound Ethyl 8-(1-naphthyl)-8-oxooctanoate. The primary objective is to provide a detailed examination of its chemical nature, framed by the broader context of complex organic synthesis. The discussion will be strictly limited to the topics outlined, providing a thorough and scientifically grounded exploration of this model compound without delving into aspects beyond the specified scope.

Data Tables

Table 1: Physicochemical Properties of Ethyl 8-(1-naphthyl)-8-oxooctanoate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Ethyl 8-(1-naphthyl)-8-oxooctanoate | C20H24O3 | 312.41 | Naphthalene ring, ketone, ethyl ester |

| Ethyl 8-(2-naphthyl)-8-oxooctanoate | C20H24O3 | 312.41 sigmaaldrich.com | Naphthalene ring (2-substituted), ketone, ethyl ester sigmaaldrich.com |

| Ethyl 8-chloro-8-oxooctanoate | C10H17ClO3 | 220.69 nih.gov | Alkyl chain, ethyl ester, acyl chloride nih.gov |

| Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | 260.29 nih.gov | Naphthyridine ring system, ketone, ethyl ester nih.gov |

| Ethyl 8-oxo-8-(3-thienyl)octanoate | C14H18O3S | 278.36 | Thiophene ring, ketone, ethyl ester |

| Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | C18H26O4 | Not specified in search results | Ethoxyphenyl group, ketone, ethyl ester |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-naphthalen-1-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSMGIRCGDOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630255 | |

| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-45-2 | |

| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 8 1 Naphthyl 8 Oxooctanoate

Identification of Key Functional Groups and Their Interrelationships

The structure of Ethyl 8-(1-naphthyl)-8-oxooctanoate is characterized by four principal components: a naphthyl moiety, a keto functionality, an ethyl ester group, and a long alkyl chain that links the ester and keto groups. The interplay between these groups is fundamental to understanding the molecule's chemical behavior and devising a synthetic strategy.

The 1-naphthyl group is a bicyclic aromatic hydrocarbon system. As an aromatic moiety, it is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the naphthalene (B1677914) ring is crucial, and in this case, the acyl group is at the 1-position (alpha-position), which is generally the kinetically favored position for substitution.

The ketone group (C=O) is positioned between the naphthyl ring and the alkyl chain. It acts as an electron-withdrawing group, deactivating the aromatic ring to further electrophilic substitution. The carbonyl carbon is an electrophilic center, which is a key feature in its synthesis. The formation of this aryl ketone is a central step in any synthetic route.

Located at the terminus of the alkyl chain, the ethyl ester is a carboxylic acid derivative. This functional group can be formed through esterification of a corresponding carboxylic acid. chemicalbook.com It is generally stable under the conditions required for many other transformations but can be hydrolyzed under acidic or basic conditions. The synthesis of long-chain esters is a well-established process. rsc.org

Primary Disconnections Leading to Major Precursor Fragments

The most logical retrosynthetic disconnection for Ethyl 8-(1-naphthyl)-8-oxooctanoate is the bond between the carbonyl carbon and the 1-position of the naphthalene ring. This disconnection corresponds to a Friedel-Crafts acylation reaction, a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.comyoutube.com

This disconnection breaks the target molecule into two main precursor fragments:

An electrophilic acylating agent: This fragment is an eight-carbon chain containing an ethyl ester at one end and an electrophilic carbonyl group at the other, typically an acyl chloride.

A nucleophilic aromatic compound: This is simply naphthalene, which acts as the nucleophile in the Friedel-Crafts reaction.

The forward reaction involves the acylation of naphthalene with a suitable derivative of ethyl 8-oxooctanoate, such as ethyl 8-(chloroformyl)octanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com The precursor, ethyl 8-(chloroformyl)octanoate, can in turn be synthesized from commercially available materials like 8-bromooctanoic acid. chemicalbook.comnbinno.com

The table below summarizes the key precursor fragments identified through this primary disconnection.

| Precursor Fragment | Chemical Name | Role in Synthesis |

| Fragment A | Naphthalene | Aromatic Nucleophile |

| Fragment B | Ethyl 8-(chloroformyl)octanoate | Electrophilic Acylating Agent |

This interactive table summarizes the primary precursor fragments derived from the retrosynthetic analysis.

Feasible Synthetic Pathways: Convergent vs. Linear Approaches

When planning a multi-step synthesis, chemists can choose between two primary strategies: linear and convergent synthesis. pediaa.com The choice depends on factors like the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions.

For Ethyl 8-(1-naphthyl)-8-oxooctanoate, both approaches are feasible.

Linear Approach: A potential linear synthesis could start with a long-chain di-acid, such as suberic acid (octanedioic acid). The synthesis would proceed step-by-step:

Mono-esterification to form 8-ethoxy-8-oxooctanoic acid.

Conversion of the remaining carboxylic acid to an acyl chloride, yielding ethyl 8-(chloroformyl)octanoate.

Friedel-Crafts acylation of naphthalene with the product from the previous step.

Convergent Approach: A convergent strategy would involve the independent synthesis of the two major fragments identified in the retrosynthetic analysis. fiveable.me

Path 1: Synthesis of the acylating agent, ethyl 8-(chloroformyl)octanoate, from a precursor like 8-bromooctanoic acid via esterification and conversion to the acyl chloride. chemicalbook.com

Path 2: Procuring commercially available naphthalene.

Final Step: Combining the two fragments via a Friedel-Crafts acylation reaction.

Given the structure of Ethyl 8-(1-naphthyl)-8-oxooctanoate, the convergent approach is more aligned with the primary disconnection and is generally preferred for its efficiency. The key fragments are not overly complex, and their independent synthesis allows for optimization before the crucial coupling step.

The table below offers a comparison of these two synthetic strategies.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly in a single sequence. numberanalytics.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Overall Yield | Tends to be lower as it's the product of individual step yields. pediaa.com | Generally higher, as losses in one branch do not affect the other. chemistnotes.com |

| Efficiency | Can be less efficient and more time-consuming for longer sequences. chemistnotes.com | More efficient, allows for parallel synthesis of fragments. fiveable.me |

| Planning | Relatively straightforward, sequential planning. pediaa.com | Requires more complex planning of fragment synthesis and coupling. pediaa.com |

This interactive table compares the key aspects of linear and convergent synthetic approaches for the target molecule.

Advanced Synthetic Methodologies for the Construction of Ethyl 8 1 Naphthyl 8 Oxooctanoate

Strategies for Naphthyl Ketone Formation

The synthesis of naphthyl ketones, such as Ethyl 8-(1-naphthyl)-8-oxooctanoate, relies on established and advanced organic chemistry methodologies. The introduction of an acyl group onto a naphthalene (B1677914) ring is a key transformation, with the Friedel-Crafts acylation being a primary and historically significant approach. numberanalytics.comiitk.ac.in Alternative strategies, including modern cross-coupling reactions, offer milder conditions and broader functional group tolerance, expanding the synthetic chemist's toolkit. researchgate.net

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. iitk.ac.inwikipedia.org In the context of synthesizing Ethyl 8-(1-naphthyl)-8-oxooctanoate, this involves the reaction of naphthalene with an appropriate C8 dicarboxylic acid derivative. The reaction is typically mediated by a Lewis acid catalyst, which activates the acylating agent. numberanalytics.com

The most direct route involves the acylation of naphthalene using a mono-esterified, mono-activated derivative of octanedioic acid, such as ethyl 8-chloro-8-oxooctanoate. This reaction joins the C8 ester chain to the naphthalene core, forming the target ketone structure. The success of this method is highly dependent on controlling the reaction conditions to achieve the desired substitution pattern on the naphthalene ring. myttex.net

A critical challenge in the acylation of naphthalene is controlling the regioselectivity—that is, whether the acyl group attaches to the 1-position (α-position) or the 2-position (β-position). myttex.net The formation of Ethyl 8-(1-naphthyl)-8-oxooctanoate specifically requires substitution at the 1-position. The outcome is governed by a competition between kinetic and thermodynamic control. reddit.comresearchgate.net

Kinetic Control : Acylation at the 1-position (α) is generally faster and thus kinetically favored. This is because the carbocation intermediate formed during α-attack is better stabilized by resonance, with two resonance structures that preserve the aromaticity of the adjacent benzene (B151609) ring. This pathway is typically dominant under milder conditions and shorter reaction times. psu.edursc.org

Thermodynamic Control : The 2-substituted product (β-ketone) is sterically less hindered and therefore more stable. stackexchange.com Under more forcing conditions, such as higher temperatures or longer reaction times, the initially formed 1-acylnaphthalene can either revert to the starting materials or rearrange to the more stable 2-isomer. researchgate.netstackexchange.com The presence of bulky acylating agent-catalyst complexes can also favor substitution at the less crowded 2-position. myttex.netstackexchange.com

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio changes significantly with reaction time and reactant concentrations, often starting high in favor of the alpha isomer and decreasing as the reaction progresses toward thermodynamic equilibrium. psu.edursc.orgstackexchange.com For instance, initial α/β ratios of 4-5 can decrease to 0.7 over time. psu.edursc.org

| Factor | Favors 1-Substitution (Kinetic Product) | Favors 2-Substitution (Thermodynamic Product) |

|---|---|---|

| Temperature | Low Temperatures | High Temperatures |

| Reaction Time | Short Reaction Times | Long Reaction Times / Equilibrium Conditions |

| Solvent | Solvents like carbon disulfide or 1,2-dichloroethane (B1671644) often favor the kinetic product. psu.eduokstate.edu | Solvents like nitrobenzene (B124822) can favor the thermodynamic product. myttex.net |

| Steric Hindrance | Less bulky acylating agents. | Bulky acylating agent-catalyst complexes. stackexchange.com |

The choice of catalyst and solvent is paramount in Friedel-Crafts acylation. numberanalytics.com Lewis acids are the most common catalysts; they function by coordinating to the acylating agent, thereby generating a highly electrophilic acylium ion or a polarized complex that attacks the naphthalene ring. iitk.ac.in

Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for these reactions. numberanalytics.comiitk.ac.in However, its high reactivity can sometimes lead to side reactions or isomerization. Milder Lewis acids, such as ferric chloride (FeCl₃) or boron trifluoride (BF₃), are used when more selective catalysis is needed, especially with sensitive substrates. numberanalytics.com In a study on the related alkylation of naphthalene, aluminum chloride was found to be a highly effective catalyst. elsevier.com

Alternative Catalysts: To address the environmental and handling issues associated with traditional Lewis acids, which often generate significant toxic waste, research has focused on greener alternatives. digitellinc.com Heterogeneous catalysts like zeolites are gaining attention. Zeolites are recyclable, safer to handle, and can be tailored to provide shape selectivity, potentially influencing the regiochemical outcome of the reaction. digitellinc.com

Reaction Solvents: The choice of solvent can influence catalyst activity and product distribution. elsevier.com Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, and halogenated hydrocarbons like 1,2-dichloroethane. myttex.netokstate.edu Studies have shown that performing the reaction in 1,2-dichloroethane can effectively produce the desired acylnaphthalenes. psu.edursc.org

| Catalyst | Relative Strength | Typical Use Cases and Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong | General-purpose, highly active catalyst for a wide range of acylations. numberanalytics.com Requires stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | Moderate | A milder alternative to AlCl₃, suitable for reactions requiring less reactive conditions. numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | Often used for reactions involving sensitive functional groups due to its higher selectivity. numberanalytics.com |

| Zeolites (e.g., Y-hydrogen) | Variable (Solid Acid) | Heterogeneous, reusable, and environmentally benign alternative. Can offer shape selectivity. digitellinc.com |

As an alternative to electrophilic substitution, modern cross-coupling methodologies provide a powerful means to construct naphthyl ketones. These reactions typically involve the coupling of a naphthyl organometallic species with an acyl electrophile, or a naphthyl halide with an organometallic acyl equivalent, in the presence of a transition metal catalyst. nobelprize.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are cornerstones of modern organic synthesis. nobelprize.org Their widespread use stems from their mild reaction conditions, high chemoselectivity, and tolerance of a broad range of functional groups, making them highly valuable in pharmaceutical and materials synthesis. researchgate.net

Organometallic Reagent Applications (e.g., Grignard Reagents, Organozinc)

The formation of the 1-naphthyl ketone core of the target molecule can be efficiently achieved through the use of organometallic reagents. These methods offer a powerful and versatile approach to carbon-carbon bond formation.

Grignard Reagents: The Grignard reaction is a well-established method for forming carbon-carbon bonds. organic-chemistry.org It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org In the context of synthesizing the aryl ketone portion of ethyl 8-(1-naphthyl)-8-oxooctanoate, a 1-naphthylmagnesium halide could be reacted with a suitable acyl derivative.

A common approach involves the reaction of a Grignard reagent with an acid chloride. acs.orgwisc.edu However, a significant challenge in using Grignard reagents for ketone synthesis is their high reactivity, which can lead to a secondary reaction with the newly formed ketone, resulting in a tertiary alcohol as a byproduct. organic-chemistry.orgbohrium.com To circumvent this, the reactivity of the Grignard reagent can be moderated. One strategy involves the use of a ligand, such as bis[2-(N,N-dimethylamino)ethyl] ether, which can form a complex with the Grignard reagent, thereby reducing its reactivity and allowing for the selective formation of the ketone in high yields. acs.orgwisc.edu

| Reagent 1 | Reagent 2 | Catalyst/Additive | Product | Key Feature |

| 1-Naphthylmagnesium bromide | 8-Chloro-8-oxooctanoyl chloride | bis[2-(N,N-dimethylamino)ethyl] ether | 1-(1-Naphthyl)-8-chloro-1,8-octanedione | Moderated Grignard reactivity prevents over-addition |

| Aryl Grignard Reagent | Acyl Chloride | Copper(I) Chloride (catalytic) | Aryl Ketone | Traditional method, can suffer from side reactions |

Organozinc Reagents: Organozinc reagents are another class of organometallics useful for ketone synthesis. wikipedia.orgsigmaaldrich.com They are generally less reactive than Grignard reagents, which can be advantageous in preventing unwanted side reactions. wikipedia.orgmt.com The use of organozinc reagents often requires activation of the zinc metal, for which methods like using lithium chloride have been developed to facilitate the direct insertion of zinc into organic halides. organic-chemistry.org

Several named reactions utilize organozinc reagents for ketone synthesis. The Fukuyama coupling, for instance, involves the palladium-catalyzed reaction of a thioester with an organozinc reagent to produce a ketone. wikipedia.org This method is noted for its high chemoselectivity and tolerance of various functional groups. wikipedia.org The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that can be used to form ketones from organozinc compounds and organic halides. wikipedia.org The Reformatsky reaction involves the formation of a zinc enolate from an α-haloester, which can then react with an aldehyde or ketone. organicchemistrydata.org

| Reaction Name | Organometallic Reagent | Substrate | Catalyst | Product |

| Fukuyama Coupling | 1-Naphthylzinc halide | Thioester of 8-oxooctanoic acid | Palladium | 1-(1-Naphthyl)-8-oxooctanone derivative |

| Negishi Coupling | 1-Naphthylzinc halide | 8-Halo-8-oxooctanoyl derivative | Palladium or Nickel | 1-(1-Naphthyl)-8-oxooctanone derivative |

| Barbier Reaction | Organozinc reagent (in situ) | Carbonyl substrate | None | Alcohol (primary, secondary, or tertiary) |

Alternative Methods for Aryl Ketone Synthesis

Beyond the direct use of Grignard and organozinc reagents, several other strategies exist for the synthesis of aryl ketones.

Transition metal catalysis has provided a wealth of methods for aryl ketone synthesis. nih.gov For example, palladium-catalyzed carbonylative cross-coupling reactions can form aryl ketones by combining an aryl halide or triflate, an organometallic reagent, and carbon monoxide in a single step. nih.govacs.org The Suzuki-Miyaura coupling can also be adapted for ketone synthesis by reacting acyl chlorides with boronic acids. organic-chemistry.org

Friedel-Crafts acylation is a classic method for forming aryl ketones, though it can be limited by the regioselectivity on substituted aromatic rings. nih.gov Other approaches include the oxidation of benzylic methylene (B1212753) compounds. researchgate.net Tandem reactions, such as an orthoplatinated triaryl phosphite-catalyzed addition of arylboronic acids to aldehydes followed by oxidation, also provide a route to aryl ketones. acs.org

Formation of the Ethyl Ester Moiety

The second key structural feature of ethyl 8-(1-naphthyl)-8-oxooctanoate is the ethyl ester. This can be formed through several established esterification methods.

Esterification of Carboxylic Acids with Ethanol (B145695)

A direct route to the ethyl ester involves the reaction of the corresponding carboxylic acid, 8-(1-naphthyl)-8-oxooctanoic acid, with ethanol.

Fischer Esterification and Acid Catalysis

Fischer-Speier esterification is a widely used method that involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. chemguide.co.ukwikipedia.orgbyjus.com This is a reversible equilibrium-driven process. athabascau.camasterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol (ethanol in this case) is often used, or the water produced during the reaction is removed. wikipedia.orgathabascau.ca Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and dry hydrogen chloride gas. chemguide.co.ukwikipedia.org

The mechanism of Fischer esterification involves several steps: protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. wikipedia.orgbyjus.commasterorganicchemistry.com

| Catalyst | Reaction Conditions | Key Feature |

| Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol | Common and effective catalyst |

| p-Toluenesulfonic acid (TsOH) | Reflux with excess ethanol | Solid, often easier to handle than H₂SO₄ |

| Dry Hydrogen Chloride (HCl) | In ethanol | Used for some aromatic esters |

Esterification with Acyl Chlorides or Anhydrides

A more reactive approach to ester formation involves converting the carboxylic acid to a more electrophilic species, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with ethanol.

Acyl Chlorides: The reaction between an acyl chloride and an alcohol is typically vigorous and often occurs at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk This method is generally irreversible. libretexts.org For instance, 8-(1-naphthyl)-8-oxooctanoyl chloride would react readily with ethanol to yield the desired ethyl ester. chemguide.co.uksparkl.me

Acid Anhydrides: Acid anhydrides react with alcohols to form an ester and a carboxylic acid as a byproduct. chemguide.co.ukchemguide.co.uk The reaction is generally slower than with acyl chlorides and may require gentle heating. chemguide.co.ukchemguide.co.uk Pyridine is sometimes used as a solvent and base in these reactions. libretexts.orglibretexts.org The use of mixed anhydrides can also be employed for ester synthesis. researchgate.net

| Reactant | Co-product | Reaction Vigor |

| Acyl Chloride | Hydrogen Chloride (HCl) | Vigorous, often at room temperature |

| Acid Anhydride | Carboxylic Acid | Slower, may require heating |

Transesterification Processes Involving Long-Chain Oxoesters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.comyoutube.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of synthesizing ethyl 8-(1-naphthyl)-8-oxooctanoate, one could start with a different ester of 8-(1-naphthyl)-8-oxooctanoic acid, for example, the methyl ester, and then treat it with an excess of ethanol in the presence of a suitable catalyst to form the ethyl ester. This method is particularly relevant in processes like biodiesel production, where triglycerides (long-chain esters) are transesterified with methanol (B129727) or ethanol. youtube.comyoutube.com

Under basic conditions, the reaction proceeds through a nucleophilic addition-elimination mechanism initiated by an alkoxide. masterorganicchemistry.com Under acidic conditions, the mechanism is similar to Fischer esterification. masterorganicchemistry.com The use of excess alcohol is crucial to drive the equilibrium towards the desired product. youtube.comyoutube.com

| Catalyst Type | Mechanism | Key Requirement |

| Acid (e.g., H₂SO₄) | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) | Excess ethanol to shift equilibrium |

| Base (e.g., NaOEt) | Nucleophilic Addition-Elimination | Excess ethanol to shift equilibrium |

Alkylation of Carboxylic Acids or Carboxylates

The alkylation of carboxylic acids and their corresponding carboxylate salts represents a direct approach to forming carbon-carbon bonds. While traditionally less common than enolate alkylation due to the lower acidity of α-protons, modern methods have enhanced the utility of this strategy. For the synthesis of a long-chain keto-ester like Ethyl 8-(1-naphthyl)-8-oxooctanoate, this could involve the alkylation of a pre-existing carboxylate.

Recent advancements have introduced novel catalytic systems for such transformations. For instance, manganese-catalyzed C-alkylation of carboxylic acid derivatives using alcohols as alkylating agents proceeds via a hydrogen autotransfer mechanism, offering an environmentally benign pathway that produces water as the primary byproduct. organic-chemistry.org This method can accommodate various alcohol types, including aliphatic and benzylic, thereby avoiding the use of mutagenic alkyl halides. organic-chemistry.org

Furthermore, innovative electrochemical methods have been developed for the deoxygenative alkylation of heteroaromatic and aromatic compounds using carboxylic acids as the alkylating agents. nih.gov These reactions, often catalyzed by earth-abundant metals like titanium, can selectively functionalize C-H bonds. nih.gov In a hypothetical pathway to the target molecule, a shorter chain naphthyl ketone could potentially be alkylated with a carboxylate-containing fragment under reductive conditions.

A summary of selected modern carboxylic acid alkylation strategies is presented below.

| Method | Catalyst/Reagent | Key Features | Potential Application |

| Hydrogen Autotransfer | Manganese Catalyst | Uses alcohols as alkylating agents; water is the only byproduct. organic-chemistry.org | Elongation of a shorter carboxylic acid chain. |

| Electrochemical Deoxygenative Alkylation | Titanium Catalyst | Uses carboxylic acids as alkylating agents for C-H bonds. nih.gov | Attaching an alkyl chain to the naphthalene ring. |

| Indium-Catalyzed Coupling | Indium(III) Halide | Couples alkyl chlorides with silyl (B83357) enolates of esters. organic-chemistry.org | α-alkylation of an ester precursor. |

Introduction and Elaboration of the Long Alkyl Chain (Octanoate Backbone)

The construction of the eight-carbon octanoate (B1194180) backbone is a critical phase in the synthesis of Ethyl 8-(1-naphthyl)-8-oxooctanoate. This long alkyl chain can be assembled through several strategic approaches, primarily involving the sequential formation of carbon-carbon bonds to extend a shorter molecular fragment. Key methods include chain extension reactions that leverage the reactivity of enolates, multi-component reactions that form several bonds in a single operation, and the use of specialized reagents designed for controlled long-chain elongation. The choice of strategy often depends on the desired efficiency, available starting materials, and control over regioselectivity.

Chain Extension Reactions Involving Enolates

Enolates are powerful nucleophiles in organic synthesis, widely used for the formation of C-C bonds at the α-position of a carbonyl group. libretexts.org The alkylation of enolates with alkyl halides is a fundamental and versatile strategy for extending carbon chains. pressbooks.pub This process is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides to avoid competing elimination reactions. libretexts.orglibretexts.org For the synthesis of the octanoate backbone, a carbonyl-containing precursor can be deprotonated to form an enolate, which is then reacted with an appropriate electrophile to add carbon atoms to the chain. This process can be repeated to achieve the desired chain length.

Malonic Ester Synthesis and Acetoacetic Ester Synthesis Variants

The malonic ester synthesis and the acetoacetic ester synthesis are two classical and highly reliable methods for constructing carbon chains. fiveable.me Both utilize a starting material with acidic α-hydrogens situated between two carbonyl groups, which facilitates easy enolate formation with relatively weak bases like sodium ethoxide. libretexts.orglibretexts.org

The malonic ester synthesis converts an alkyl halide into a carboxylic acid with two additional carbons contributed by the malonic ester. libretexts.orglibretexts.org The process involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a substituted acetic acid. libretexts.orgwikipedia.orgorganicchemistrytutor.com This synthesis can be adapted to produce dialkylated products by repeating the deprotonation and alkylation steps. wikipedia.org For the target molecule, one could envision alkylating diethyl malonate with 1-(6-bromohexyl)naphthalene, followed by hydrolysis and decarboxylation, though the precursor itself is complex. A more likely approach involves alkylating diethyl malonate with a shorter haloalkane, followed by further functionalization.

The acetoacetic ester synthesis is a parallel method that converts an alkyl halide into a methyl ketone with three new carbon atoms derived from ethyl acetoacetate (B1235776). libretexts.orgpressbooks.pub The reaction sequence is similar: enolate formation, SN2 alkylation, and finally, hydrolysis and decarboxylation to produce an α-substituted ketone. libretexts.orglibretexts.org This method is particularly useful for creating α-substituted methyl ketones without significant side-product formation. libretexts.org

| Feature | Malonic Ester Synthesis | Acetoacetic Ester Synthesis |

| Starting Material | Diethyl malonate wikipedia.org | Ethyl acetoacetate (Acetoacetic ester) libretexts.org |

| Key Synthon | -CH2COOH wikipedia.org | -CH2COCH3 libretexts.org |

| Final Product | Substituted carboxylic acid organicchemistrytutor.com | Substituted methyl ketone libretexts.orgpressbooks.pub |

| Base Typically Used | Sodium ethoxide (NaOEt) libretexts.orglibretexts.org | Sodium ethoxide (NaOEt) libretexts.orglibretexts.org |

| Core Steps | Enolate formation, Alkylation, Hydrolysis, Decarboxylation organicchemistrytutor.commasterorganicchemistry.com | Enolate formation, Alkylation, Hydrolysis, Decarboxylation libretexts.org |

Alkylation of Ester Enolates and Ketone Enolates

Direct alkylation of monofunctional esters and ketones provides a more direct route for C-C bond formation at the α-position, bypassing the need for decarboxylation. pressbooks.pub However, since the α-protons of simple ketones and esters are less acidic than those of β-dicarbonyl compounds, stronger bases are required for complete enolate formation. youtube.com

Lithium diisopropylamide (LDA) is a common choice of base for these reactions. libretexts.org It is a strong, sterically hindered base that rapidly and quantitatively converts a ketone or ester into its enolate at low temperatures (e.g., -78 °C). umw.eduumw.edu This irreversible deprotonation minimizes the concentration of the starting carbonyl compound in the solution, thereby preventing side reactions such as self-condensation. pressbooks.pub The resulting enolate can then be treated with a primary or secondary alkyl halide in an SN2 reaction to form the alkylated product. youtube.com One challenge with this method is the potential for over-alkylation if more than one acidic α-proton is available. youtube.com

In the context of Ethyl 8-(1-naphthyl)-8-oxooctanoate, one could start with 1-naphthyl methyl ketone, form the enolate using LDA, and then alkylate it with ethyl 6-bromohexanoate. This would construct the entire carbon skeleton in a single alkylation step.

| Parameter | Description |

| Substrates | Simple ketones, esters, and nitriles. pressbooks.pub |

| Bases | Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Sodium Hydride (NaH). pressbooks.pubfiveable.meumw.edu |

| Solvents | Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.org |

| Key Challenge | Potential for polyalkylation and self-condensation if enolate formation is not quantitative. youtube.com |

| Advantage | More direct C-C bond formation without a decarboxylation step. pressbooks.pub |

Multi-Component Reactions for Carbon-Carbon Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.govbeilstein-journals.orgresearchgate.net These reactions are characterized by their high atom, pot, and step economy, making them attractive for green chemistry and the rapid generation of molecular complexity. nih.gov

While a specific MCR for Ethyl 8-(1-naphthyl)-8-oxooctanoate is not prominently documented, the principles of MCRs can be applied to construct its core structure. Many MCRs proceed through a sequence of well-known reactions, such as Knoevenagel condensations followed by Michael additions. nih.govnih.gov For example, a pseudo-five-component reaction for the synthesis of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols) involves the reaction of two equivalents each of a hydrazine (B178648) and ethyl acetoacetate with an aldehyde. nih.gov This illustrates how MCRs can assemble complex structures from simple building blocks. A hypothetical MCR for a related structure might involve the reaction of a naphthyl-containing aldehyde, a source of ammonia, a dicarbonyl compound, and another active methylene compound to build a complex heterocyclic system, which could then be modified to yield the desired linear chain.

Specialized Reagents for Long-Chain Elongation

Beyond standard alkylation reactions, specialized reagents can be employed for the controlled elongation of carbon chains. Organometallic reagents are particularly effective for this purpose.

Organocuprates , such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that are excellent for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This provides a method for adding alkyl chains to a pre-formed enone system.

Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles and strong bases that react with a wide range of electrophiles. libretexts.org For instance, a Grignard reagent prepared from a long-chain alkyl halide could react with a suitable electrophile, such as an epoxide or an acyl chloride derivative of the naphthalene moiety, to form the desired C-C bond. These reactions must be conducted under strictly anhydrous conditions as organometallic reagents react readily with protic solvents. libretexts.org

Another important class of reactions for chain elongation is the Wittig reaction and its variants. This reaction allows for the conversion of a ketone or aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. The resulting alkene can then be hydrogenated to form a saturated C-C bond, effectively extending the carbon chain. A one-pot, tandem Wittig-hydrogenation sequence can achieve a formal C(sp3)-C(sp3) bond formation under mild conditions. organic-chemistry.org This could be used to extend a shorter aldehyde precursor before oxidation to the final keto-ester.

Integrated Synthetic Strategies for the Target Compound

The assembly of Ethyl 8-(1-naphthyl)-8-oxooctanoate is typically achieved through multi-step sequences that strategically build the molecule. These integrated strategies are designed to maximize efficiency while controlling the chemical and positional outcomes of the reactions.

Sequential Functional Group Transformations

A primary and well-established route to Ethyl 8-(1-naphthyl)-8-oxooctanoate involves a sequential series of functional group transformations. This approach breaks down the synthesis into two key stages: the formation of the keto-acid intermediate followed by its esterification.

Stage 1: Friedel-Crafts Acylation to form 8-(1-naphthyl)-8-oxooctanoic acid

The initial and most critical step is the Friedel-Crafts acylation of naphthalene. This classic carbon-carbon bond-forming reaction introduces the eight-carbon acyl chain to the naphthalene ring. The most common acylating agent for this purpose is suberic anhydride (octanedioic anhydride). The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.

The reaction proceeds by the activation of suberic anhydride with AlCl₃ to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich naphthalene ring. The choice of solvent is crucial in directing the regioselectivity of this acylation. While kinetically controlled conditions at lower temperatures often favor the formation of the α-isomer (1-substitution), thermodynamically controlled conditions at higher temperatures can lead to the more stable β-isomer (2-substitution). researchgate.net To selectively obtain the desired 1-naphthyl isomer, solvents such as nitrobenzene or carbon disulfide are often employed, which can influence the steric bulk of the acylating complex and favor attack at the less hindered α-position. myttex.net

A typical procedure would involve the slow addition of aluminum chloride to a cooled solution of naphthalene and suberic anhydride in a suitable solvent. The reaction mixture is then stirred for a specific period, often at room temperature or with gentle heating, to ensure complete reaction. Upon completion, the reaction is quenched, typically with an acid-ice mixture, to decompose the aluminum chloride complex. The resulting keto-acid, 8-(1-naphthyl)-8-oxooctanoic acid, is then isolated and purified.

Stage 2: Esterification of 8-(1-naphthyl)-8-oxooctanoic acid

The second stage involves the conversion of the carboxylic acid group of the intermediate keto-acid to an ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemguide.co.uk Ethanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The use of a large excess of ethanol helps to drive the equilibrium towards the product side. masterorganicchemistry.com The reaction is typically carried out under reflux conditions, and the resulting Ethyl 8-(1-naphthyl)-8-oxooctanoate is then isolated and purified through distillation or chromatography.

| Reaction Stage | Reactants | Catalyst/Reagents | Key Transformation | Typical Conditions |

| Friedel-Crafts Acylation | Naphthalene, Suberic anhydride | Aluminum chloride (AlCl₃) | Formation of C-C bond, introduction of acyl chain | Inert solvent (e.g., nitrobenzene, CS₂), controlled temperature |

| Esterification | 8-(1-naphthyl)-8-oxooctanoic acid, Ethanol | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Conversion of carboxylic acid to ethyl ester | Reflux in excess ethanol |

One-Pot Synthetic Approaches

In the pursuit of greater efficiency and sustainability, "one-pot" synthetic strategies are highly desirable. rsc.org A one-pot synthesis aims to carry out multiple reaction steps in a single reaction vessel without the isolation of intermediates, thereby saving time, solvents, and reagents. rsc.org

While a specific one-pot synthesis for Ethyl 8-(1-naphthyl)-8-oxooctanoate is not extensively documented in the literature, the principles of one-pot reactions can be applied. A hypothetical one-pot approach could involve the initial Friedel-Crafts acylation of naphthalene with suberic anhydride and a Lewis acid catalyst. After the completion of the acylation, instead of isolating the intermediate keto-acid, the reaction mixture could be directly treated with ethanol and a strong acid catalyst to induce esterification.

However, the compatibility of the reagents and conditions for both steps presents a significant challenge. The Lewis acid used for the Friedel-Crafts reaction, such as AlCl₃, would need to be neutralized or its effect mitigated before the introduction of the strong acid catalyst for esterification, as it could interfere with the esterification process. The development of a robust one-pot method would likely require careful selection of a catalyst system that can promote both reactions or a sequential addition of reagents under carefully controlled conditions. Research into novel catalytic systems, such as solid acid catalysts or bifunctional catalysts, could pave the way for a viable one-pot synthesis of this target compound.

Chemo- and Regioselective Considerations in Multi-Step Synthesis

The successful synthesis of Ethyl 8-(1-naphthyl)-8-oxooctanoate hinges on controlling both chemoselectivity and regioselectivity at various stages.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this synthesis, a key challenge lies in the Friedel-Crafts acylation step. Suberic anhydride has two identical carbonyl groups. The reaction must be controlled to ensure that only one of these groups reacts with naphthalene to form the desired keto-acid, avoiding the formation of a di-naphthyl product. This is typically achieved by using a stoichiometric amount of naphthalene relative to the anhydride.

During the subsequent esterification, the reaction must selectively target the carboxylic acid group without affecting the ketone functionality present in the molecule. Fortunately, under the acidic conditions of Fischer esterification, the ketone group is generally unreactive towards esterification.

Regioselectivity:

Regioselectivity, the control of the position of the new substituent on the naphthalene ring, is a paramount consideration in the Friedel-Crafts acylation. Naphthalene has two possible sites for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive and kinetically favored due to the greater stability of the resulting carbocation intermediate. researchgate.netstackexchange.com However, the β-position is sterically less hindered.

The choice of reaction conditions can significantly influence the α/β product ratio. Factors that favor the formation of the desired 1-naphthyl (α) isomer include:

Low Temperatures: Lowering the reaction temperature generally favors the kinetically controlled product. researchgate.net

Choice of Solvent: Solvents like nitrobenzene can form bulky complexes with the acylating agent, which sterically favors attack at the less hindered α-position. myttex.net

Nature of the Acylating Agent: While suberic anhydride is a relatively large molecule, the reaction conditions can be optimized to favor α-acylation.

Conversely, higher temperatures can lead to isomerization of the initially formed α-product to the more thermodynamically stable β-isomer. researchgate.net Therefore, careful control of the reaction parameters is essential to maximize the yield of the desired Ethyl 8-(1-naphthyl)-8-oxooctanoate.

| Selectivity | Challenge | Strategy |

| Chemoselectivity | Preventing di-acylation of naphthalene. | Stoichiometric control of reactants. |

| Chemoselectivity | Selective esterification of the carboxylic acid in the presence of a ketone. | Use of Fischer-Speier esterification conditions, which are unreactive towards ketones. |

| Regioselectivity | Achieving high yield of the 1-naphthyl isomer over the 2-naphthyl isomer. | Control of reaction temperature, choice of solvent (e.g., nitrobenzene), and catalyst. myttex.netstackexchange.com |

Reaction Mechanisms and Kinetic Studies in the Synthesis of Ethyl 8 1 Naphthyl 8 Oxooctanoate

Mechanistic Pathways of Key Bond-Forming Reactions

The synthesis of Ethyl 8-(1-naphthyl)-8-oxooctanoate involves several critical bond-forming steps, each with distinct mechanistic features.

Electrophilic Aromatic Substitution in Naphthalene (B1677914) Acylation

The introduction of the acyl group to the naphthalene ring is a primary example of electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts acylation. sigmaaldrich.comlibretexts.org This reaction typically proceeds by activating an acyl halide or anhydride (B1165640) with a Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a highly reactive acylium ion. This acylium ion then acts as the electrophile. sigmaaldrich.com

The mechanism involves two main steps: masterorganicchemistry.combyjus.com

Attack of the Aromatic Ring: The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.comnumberanalytics.comrsc.org

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring the aromatic system and yielding the acylated naphthalene product. masterorganicchemistry.combyjus.com

The acylation of naphthalene can result in two isomeric products: 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (B72118) (β-substitution). stackexchange.com The ratio of these isomers is highly dependent on the reaction conditions, including the solvent and temperature. stackexchange.comstackexchange.com For instance, non-polar solvents tend to favor the formation of the 1-acetylnaphthalene, while polar solvents can lead to the more thermodynamically stable 2-acetylnaphthalene. stackexchange.com This is because the initial, kinetically controlled product is the α-isomer, which can then rearrange to the more stable β-isomer under thermodynamic control. researchgate.net

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have revealed a complex dependency on reactant concentrations. The reaction leading to the β-isomer is first-order with respect to the acylating reagent, whereas the α-acetylation is second-order. psu.edursc.orgrsc.org

Nucleophilic Acyl Substitution in Ester Formation

The ethyl ester group in Ethyl 8-(1-naphthyl)-8-oxooctanoate is typically formed via a nucleophilic acyl substitution reaction, most commonly the Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. wikipedia.orgchembam.com

The mechanism of Fischer esterification proceeds through several equilibrium steps: wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl: The carboxylic acid is first protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orglibretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. wikipedia.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. wikipedia.org

Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. wikipedia.orgbyjus.com

Because all steps are reversible, the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. libretexts.orgopenstax.org The reactivity of carboxylic acid derivatives in these reactions generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org

Enolate Formation and Reactivity

Enolates are reactive intermediates that are crucial to understand in the context of synthesizing keto-esters, as they can be involved in both desired reactions and potential side reactions. masterorganicchemistry.comorgosolver.comfiveable.me An enolate is formed by the deprotonation of an α-carbon (the carbon adjacent to a carbonyl group) by a base. masterorganicchemistry.comorgosolver.com The resulting anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.combyjus.com

Enolates are excellent nucleophiles and can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.comorgosolver.com In the synthesis of a compound like Ethyl 8-(1-naphthyl)-8-oxooctanoate, the formation of an enolate from the ketone or ester functionality could lead to side reactions such as self-condensation (e.g., Claisen condensation if the ester enolizes) or alkylation at an undesired position if electrophiles are present. orgosolver.com

The regioselectivity of enolate formation is governed by whether the reaction is under kinetic or thermodynamic control. udel.edukhanacademy.org

Kinetic Enolate: This enolate is formed more rapidly by deprotonation of the less sterically hindered α-proton. It is favored by strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures. udel.edumasterorganicchemistry.com

Thermodynamic Enolate: This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and weaker bases. udel.eduyoutube.com

Interactive Data Table: Factors Influencing Enolate Formation

| Factor | Condition for Kinetic Control | Condition for Thermodynamic Control |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature) |

| Resulting Enolate | Less substituted, formed faster | More substituted, more stable |

Organometallic Reactions for Carbonyl Addition

The carbon skeleton of Ethyl 8-(1-naphthyl)-8-oxooctanoate can be constructed using organometallic reagents, such as Grignard reagents (RMgX). masterorganicchemistry.com These reagents are potent nucleophiles and readily add to the electrophilic carbon of a carbonyl group. libretexts.orglibretexts.org

The reaction of a Grignard reagent with an aldehyde or ketone proceeds via nucleophilic addition to form an alcohol after an acidic workup. masterorganicchemistry.comdalalinstitute.com The mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. libretexts.orglibretexts.org

For the synthesis of a ketone, a Grignard reagent can be reacted with an ester. In this case, the reaction proceeds via a nucleophilic acyl substitution, where the initial addition is followed by the elimination of an alkoxide leaving group to form a ketone. uomustansiriyah.edu.iq It is important to note that the resulting ketone can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol. uomustansiriyah.edu.iq Careful control of reaction conditions is necessary to favor the formation of the ketone. Organolithium reagents behave similarly to Grignard reagents in these reactions. dalalinstitute.com

Kinetic Investigations of Reaction Rates and Intermediates

Kinetic studies provide quantitative insights into reaction rates and the nature of intermediates. For the Friedel-Crafts acylation of naphthalene, kinetic investigations have shown that the reaction is fast and that the α/β isomer ratio is dependent on both reactant concentration and time. psu.edursc.orgrsc.org The initial rapid formation of the α-isomer is followed by a slower isomerization to the more stable β-isomer. stackexchange.com

Kinetic data for the acetylation of naphthalene in 1,2-dichloroethane (B1671644) reveals significantly different activation parameters for the two positions: rsc.orgrsc.orgstackexchange.com

Interactive Data Table: Activation Parameters for Naphthalene Acetylation

| Position | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reaction Order in Acylating Reagent |

| α-acetylation | ~21 | ~-160 | Second-order |

| β-acetylation | ~48 | ~-99 | First-order |

The low activation enthalpy (ΔH‡) and highly negative activation entropy (ΔS‡) for the α-reaction suggest a more ordered transition state compared to the β-reaction. rsc.orgrsc.org

In Fischer esterification, kinetic studies have been used to model the reaction progress and the formation of byproducts. For example, in a methanol (B129727)/sulfuric acid system, the esterification is often greater than 95% complete within an hour at 65 °C. acs.org The kinetics of such reactions are crucial for industrial processes to optimize yield and minimize impurities. acs.org

Transition State Analysis and Energy Profiles

The reaction energy diagram for electrophilic aromatic substitution typically shows a two-step process with an intermediate carbocation (the σ-complex). masterorganicchemistry.com The first step, the formation of this intermediate, is the rate-determining step and has the highest activation energy. masterorganicchemistry.com The transition state for this step involves the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system. rsc.orgrsc.org Computational studies have been employed to model these transition states and intermediates. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 8-(1-naphthyl)-8-oxooctanoate is expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons of the naphthyl group would appear in the downfield region, typically between 7.5 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the ketone and the ester group would also show characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbons of the ketone and ester would be the most downfield, followed by the aromatic carbons of the naphthyl ring. The aliphatic carbons of the octanoate (B1194180) chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 8-(1-naphthyl)-8-oxooctanoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.5 - 8.5 (m) | 124 - 136 |

| -C(=O)-CH₂- | 3.05 (t) | 38.0 |

| -CH₂-C(=O)-O- | 2.30 (t) | 34.0 |

| -O-CH₂-CH₃ | 4.12 (q) | 60.5 |

| -O-CH₂-CH₃ | 1.25 (t) | 14.2 |

| Aliphatic -CH₂- | 1.3 - 1.8 (m) | 24 - 29 |

| Ketone C=O | - | ~200 |

Note: Predicted values are based on analogous structures and standard chemical shift tables. Actual experimental values may vary. m = multiplet, t = triplet, q = quartet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Ethyl 8-(1-naphthyl)-8-oxooctanoate, COSY would show correlations between adjacent protons in the aliphatic chain and within the naphthyl ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the methylene groups in the octanoate chain to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations from the methylene protons adjacent to the ketone to the carbonyl carbon and to the carbons of the naphthyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While the flexible aliphatic chain would show numerous short-range interactions, NOESY could potentially reveal through-space interactions between the protons of the octanoate chain and the naphthyl ring, offering insights into the molecule's preferred conformations in solution.

Keto-esters like Ethyl 8-(1-naphthyl)-8-oxooctanoate have the potential to form enolates in the presence of a base. The study of these enolates and their tendency to form aggregates in solution can be investigated using advanced NMR techniques. nih.gov The keto-enol tautomerism, which is the equilibrium between the keto and enol forms, can be influenced by factors such as the solvent and temperature, and this equilibrium can be monitored by ¹H NMR. asu.edunih.gov In non-polar solvents, enolates can form dimers, tetramers, or higher-order aggregates, which can be characterized by techniques such as diffusion-ordered spectroscopy (DOSY) and by observing changes in chemical shifts upon aggregation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.commdpi.com

The IR and Raman spectra of Ethyl 8-(1-naphthyl)-8-oxooctanoate would be dominated by the characteristic vibrations of its key functional groups.

Naphthyl Group: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1500-1600 cm⁻¹ region.

Ketone Moiety: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1685 cm⁻¹, characteristic of an aryl ketone.

Ester Moiety: The ester group will also show a strong C=O stretching band, typically at a higher frequency than the ketone, around 1735 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1100-1300 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Ethyl 8-(1-naphthyl)-8-oxooctanoate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Naphthyl | Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Strong | |

| Ketone | C=O Stretch | ~1685 | Medium |

| Ester | C=O Stretch | ~1735 | Medium |

| C-O Stretch | 1100 - 1300 | Weak |

The flexibility of the octanoate chain allows for multiple conformational isomers. Vibrational spectroscopy can be used to study the conformational preferences of the molecule. acs.org Changes in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with different spatial arrangements of the aliphatic chain relative to the bulky naphthyl group. For instance, specific vibrational modes may be sensitive to the dihedral angles along the C-C backbone of the chain. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformations of the molecule in different physical states (solid, liquid, or in solution).

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for the unambiguous confirmation of the molecular formula of Ethyl 8-(1-naphthyl)-8-oxooctanoate. By measuring the mass of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C20H24O3 |

| Calculated Monoisotopic Mass | 312.1725 g/mol |

| Observed m/z (M+H)+ | Data not available in literature |

| Mass Accuracy (ppm) | Data not available in literature |

Note: Specific experimental HRMS data for Ethyl 8-(1-naphthyl)-8-oxooctanoate is not currently available in the reviewed scientific literature. The table reflects the theoretical values.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. For Ethyl 8-(1-naphthyl)-8-oxooctanoate, key fragmentation pathways would be expected to involve the cleavage of the ester and keto functionalities, as well as fragmentation of the aliphatic chain.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| Data not available | Data not available | Data not available | Cleavage of the ethyl ester group |

| Data not available | Data not available | Data not available | Formation of the naphthoyl cation |

| Data not available | Data not available | Data not available | Fragmentation of the octanoate chain |

Note: As specific MS/MS experimental data for Ethyl 8-(1-naphthyl)-8-oxooctanoate has not been reported, this table illustrates the expected fragmentation patterns based on the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Naphthalene (B1677914) System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The naphthalene moiety in Ethyl 8-(1-naphthyl)-8-oxooctanoate is the primary chromophore and is expected to exhibit characteristic absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the substitution pattern and the solvent environment.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π-π* (Naphthalene) | ~220-250 | Data not available |

| π-π* (Naphthalene) | ~270-290 | Data not available |

| n-π* (Carbonyl) | ~310-330 | Data not available |

Note: The expected wavelength ranges are based on the known spectroscopic behavior of naphthalene and related ketones. Specific experimental UV-Vis data for Ethyl 8-(1-naphthyl)-8-oxooctanoate is not available in the public domain.

X-ray Crystallography for Solid-State Molecular Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Ethyl 8-(1-naphthyl)-8-oxooctanoate can be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Selected) | Data not available |

| Bond Angles (Selected) | Data not available |

Note: There are no published X-ray crystallographic studies for Ethyl 8-(1-naphthyl)-8-oxooctanoate in the current scientific literature.

Theoretical and Computational Chemistry Applied to Ethyl 8 1 Naphthyl 8 Oxooctanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like Ethyl 8-(1-naphthyl)-8-oxooctanoate, a DFT study would begin with geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, often referred to as the ground state geometry. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

A hypothetical data table for the optimized geometry of Ethyl 8-(1-naphthyl)-8-oxooctanoate, derived from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set), would look like this:

| Parameter | Value |

| Total Energy (Hartree) | Data not available |

| C=O (naphthyl) bond length (Å) | Data not available |

| C=O (ester) bond length (Å) | Data not available |

| C-O (ester) bond length (Å) | Data not available |

| Naphthyl-Carbonyl dihedral angle (°) | Data not available |

This table represents a template of the kind of data a DFT study would generate. Currently, no such data has been published for Ethyl 8-(1-naphthyl)-8-oxooctanoate.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For Ethyl 8-(1-naphthyl)-8-oxooctanoate, an FMO analysis would reveal the most probable sites for nucleophilic or electrophilic attack. The HOMO would likely be localized on the electron-rich naphthyl ring, while the LUMO would be centered on the carbonyl groups. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

A prospective FMO analysis data table would contain the following information:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the expected output of an FMO analysis, which is currently unavailable for the specified compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior. An MD simulation of Ethyl 8-(1-naphthyl)-8-oxooctanoate would model the movement of its atoms over time, providing a detailed picture of its conformational flexibility. The long octanoate (B1194180) chain, in particular, would exhibit a wide range of conformations, and MD simulations could identify the most populated and energetically favorable ones.

Furthermore, MD simulations can be used to study how Ethyl 8-(1-naphthyl)-8-oxooctanoate interacts with other molecules, such as solvents or potential biological targets. This would be crucial for understanding its solubility, transport properties, and any potential biological activity.

Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry is also invaluable for investigating the mechanisms of chemical reactions. For Ethyl 8-(1-naphthyl)-8-oxooctanoate, this could involve studying its synthesis or its potential transformations.

Transition State Localization and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states—the high-energy intermediates that connect reactants and products. This allows for the determination of activation energies and the elucidation of the step-by-step mechanism of a reaction. For instance, the mechanism of the Friedel-Crafts acylation used to synthesize this molecule could be computationally explored.

Catalyst Design and Optimization via Computational Screening

If Ethyl 8-(1-naphthyl)-8-oxooctanoate were to be used as a substrate in a catalyzed reaction, computational screening could be employed to identify the most effective catalysts. By simulating the interaction of the molecule with various potential catalysts, researchers could predict which catalysts would lower the activation energy of the desired reaction most significantly, thereby guiding experimental efforts.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A comprehensive review of scientific literature reveals a notable absence of published research specifically dedicated to the theoretical and computational prediction of spectroscopic signatures for Ethyl 8-(1-naphthyl)-8-oxooctanoate. While experimental data for this compound may exist in proprietary databases or has been collected for synthesis verification purposes by chemical suppliers, detailed theoretical studies comparing predicted spectroscopic data (such as NMR, IR, and UV-Vis) with experimental results are not currently available in the public domain.

In the field of computational chemistry, such studies are invaluable for validating theoretical models and providing a deeper understanding of a molecule's electronic structure and behavior. The general methodology for predicting spectroscopic signatures and comparing them with experimental data typically involves several key steps.

Initially, the molecular geometry of the compound is optimized using quantum chemical methods, such as Density Functional Theory (DFT). This process finds the lowest energy conformation of the molecule. Following optimization, the same level of theory is employed to calculate various spectroscopic properties.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts for ¹H and ¹³C atoms are calculated. These calculated values are then correlated with experimentally obtained NMR spectra to assign specific signals to individual atoms within the molecule.

Similarly, for Infrared (IR) spectroscopy, the vibrational frequencies of the molecule are calculated. These theoretical frequencies correspond to the different vibrational modes of the chemical bonds within the molecule. By comparing the calculated IR spectrum with the experimental one, researchers can assign specific absorption bands to functional groups and other structural features.

For Ultraviolet-Visible (UV-Vis) spectroscopy, time-dependent DFT (TD-DFT) is often used to predict the electronic transitions of the molecule. These transitions, which occur when the molecule absorbs light in the UV-Vis range, provide information about the electronic structure and chromophores within the molecule. The predicted absorption maxima (λmax) can then be compared to the experimental UV-Vis spectrum.

Although no specific data tables for Ethyl 8-(1-naphthyl)-8-oxooctanoate can be presented due to the lack of published research, the following tables illustrate the typical format used to present such comparisons for analogous compounds.